3-Perfluorooctyl-5-phenylpyrazole
Overview
Description
“3-Perfluorooctyl-5-phenylpyrazole” is a compound that belongs to the class of phenylpyrazole insecticides . The chemical structures of these insecticides are characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, involves various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride . A specific synthesis of a perfluorooctyl stationary phase, which could be related to the synthesis of “this compound”, has been reported .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole . The molecular formula of this compound is C17H7F17N2 .
Scientific Research Applications
Tautomerism and Structural Studies
- Research on 3(5)-phenylpyrazoles, closely related to 3-Perfluorooctyl-5-phenylpyrazole, highlights their existence in multiple tautomeric forms. These compounds, including 3-phenylpyrazoles, exhibit interesting behaviors in solution and in the solid state, often forming mixtures rich in the 3-phenyl tautomer. Such studies are crucial in understanding their chemical properties and potential applications in various fields (Aguilar‐Parrilla et al., 1992).
Antimicrobial Properties
- Some derivatives of 3(5)-phenylpyrazoles have shown promising antimicrobial properties. For instance, novel halopyrazole derivatives synthesized from related compounds exhibited significant antibacterial and antifungal activities. This suggests the potential of this compound derivatives in developing new antimicrobial agents (Siddiqui et al., 2013).
Photophysical and Photochemical Properties
- Studies on 1-phenylpyrazole and its derivatives, which are structurally similar to this compound, reveal important insights into their photophysical and photochemical properties. These properties are vital for applications in fields like photochemistry and materials science (Pavlik et al., 1993).
Development of Fluorescent Materials
- The incorporation of phenylpyrazole units into certain molecules has led to the development of fluorescent materials. These materials, owing to their high fluorescence quantum yields and stability, have potential applications in fields like bioimaging and organic electronics (Chen et al., 2012).
Catalytic Applications
- Compounds with perfluoroalkyl groups, like this compound, have been explored for their catalytic applications. For instance, derivatives have been used in oxidation reactions with hydrogen peroxide, showcasing the potential of these compounds in catalysis (Brink et al., 2002).
Mechanism of Action
Target of Action
3-Perfluorooctyl-5-phenylpyrazole, as a member of the phenylpyrazole class of insecticides, primarily targets the glutamate-activated chloride channels in insects . These channels play a crucial role in the regulation of the nervous system in insects .
Mode of Action
The compound interacts with its targets by blocking the glutamate-activated chloride channels . This blocking action disrupts the normal functioning of the nervous system in insects, leading to their paralysis and eventual death .
Biochemical Pathways
Based on its similarity to other phenylpyrazole insecticides, it can be inferred that the compound’s action would lead to a disruption in the normal neurotransmission processes in insects, affecting their mobility and survival .
Result of Action
The primary result of the action of this compound is the paralysis and death of insects due to the disruption of their nervous system . On a molecular level, this is achieved through the blocking of glutamate-activated chloride channels . On a cellular level, this leads to a disruption in the normal functioning of the nervous cells in insects .
Safety and Hazards
The safety data sheet for a related compound, “1-Acetyl-3-perfluorooctyl-5-phenylpyrazole”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .
Future Directions
Biochemical Analysis
Biochemical Properties
The nature of these interactions can be influenced by the specific substituents on the pyrazole ring, such as the perfluorooctyl chain and the phenyl group in 3-Perfluorooctyl-5-phenylpyrazole .
Cellular Effects
Related compounds, such as phenylpyrazole insecticides, have been shown to disrupt epithelial cells in the human intestine and adversely impact human health . It is possible that this compound could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity and interactions with biomolecules . This could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that pyrazoles can be involved in various metabolic processes, potentially interacting with enzymes or cofactors .
Properties
IUPAC Name |
5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-3-phenyl-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7F17N2/c18-10(19,9-6-8(35-36-9)7-4-2-1-3-5-7)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h1-6H,(H,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFBORNEMOAZHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7F17N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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